Enzymatic Activity Recovery of Denatured Lysozyme: NDSB-256 vs. NDSB-201 and NDSB-195
NDSB-256 demonstrates superior renaturation capacity for denatured hen egg-white lysozyme compared to other NDSB family members. At an optimal concentration of 1 M, NDSB-256 restores 30% of enzymatic activity . In a cross-study comparable context, the optimal recovery for NDSB-201 was reported at 1 M but with lower maximal yield, while NDSB-195 required a higher concentration (1.5 M) to achieve its optimal recovery, also below 30% [1]. This indicates NDSB-256 provides the highest specific renaturation efficiency for this model protein.
| Evidence Dimension | Maximum Restoration of Lysozyme Enzymatic Activity |
|---|---|
| Target Compound Data | 30% recovery at 1 M |
| Comparator Or Baseline | NDSB-201: <30% recovery at 1 M; NDSB-195: <30% recovery at 1.5 M |
| Quantified Difference | NDSB-256 yields a higher percentage of active protein at a lower or equal molar concentration. |
| Conditions | Refolding of chemically denatured hen egg-white lysozyme in a standard spectrophotometric activity assay. |
Why This Matters
Higher recovery of active enzyme at lower additive concentrations reduces downstream purification burdens and reagent costs, making NDSB-256 the more efficient choice for lysozyme and similar refolding workflows.
- [1] Goldberg, M. E., Expert-Bezançon, N., Vuillard, L., & Rabilloud, T. (1996). Non-detergent sulphobetaines: a new class of molecules that facilitate in vitro protein renaturation. Folding & Design, 1(1), 21–27. https://doi.org/10.1016/S1359-0278(96)00008-9 View Source
